Epidihydrocholesterin
Description
Historical Perspectives on Sterol Discovery and Initial Characterization
The story of sterols began over two centuries ago with the isolation of cholesterol from human gallstones by French chemist François Poulletier de La Salle around 1758. nobelprize.orgpatsnap.com This waxy substance was later named "cholesterine" in 1815 by Michel Eugène Chevreul, derived from the Greek words chole (bile) and stereos (solid). nobelprize.orgebi.ac.uk The correct molecular formula for cholesterol (C27H46O) was proposed in 1888, but its complex four-ring structure, the cyclopentanoperhydrophenanthrene nucleus, was not fully elucidated until the early 20th century through the work of Nobel laureates Heinrich O. Wieland and Adolf Windaus. nobelprize.orgpatsnap.commissouri.edu
The late 19th and early 20th centuries saw the discovery of a wide array of sterols from various natural sources. Phytosterols (B1254722), the sterols of plant origin, were first isolated in 1878, and the term was coined in 1897. nobelprize.org Similarly, ergosterol (B1671047), the primary sterol in fungi, was discovered in 1889. nobelprize.org These early investigations laid the groundwork for understanding the vast diversity of sterol structures, which are all variations of the fundamental sterane ring system. nih.gov
Epidihydrocholesterin as a Distinct Sterol Entity
This compound, also known as (3α,5α)-cholestan-3-ol or epicholestanol, is a stereoisomer of dihydrocholesterol (B116495) (cholestanol). ebi.ac.ukebi.ac.uk Its defining feature is the orientation of the hydroxyl (-OH) group at the C3 position of the steroid nucleus. In this compound, this hydroxyl group is in the alpha (α) position, meaning it projects below the plane of the ring system. ebi.ac.ukannualreviews.org This is in contrast to its more common isomer, cholestanol (B8816890), where the hydroxyl group is in the beta (β) position. nih.gov This seemingly minor difference in stereochemistry leads to distinct physical and chemical properties. missouri.edu
The synthesis of this compound was a key development in steroid chemistry. It was found that the catalytic hydrogenation of cholestanone in an acidic medium predominantly yields epidihydrocholesterol, whereas hydrogenation in a neutral solution produces dihydrocholesterol (cholestanol). nobelprize.orgnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C27H48O |
| Molecular Weight | 388.67 g/mol |
| Melting Point | 113 - 114 °C |
| Physical Description | Solid |
| IUPAC Name | (3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Data sourced from PubChem CID 66066. ebi.ac.uk
Significance of this compound within the Broader Sterol Metabolome
This compound is recognized as a human metabolite. ebi.ac.ukebi.ac.uk It is formed from its precursor, 5α-cholestan-3-one, through the action of a 3α-hydroxysteroid dehydrogenase enzyme, which can use either NADH or NADPH as a hydrogen donor. ebi.ac.ukebi.ac.uk In rat liver microsomes, the formation of the 3β-epimer (cholestanol) is favored over the 3α-epimer (this compound) at a ratio of approximately 10:1. ebi.ac.ukebi.ac.uk
While present in smaller quantities than cholesterol and cholestanol, its existence points to the intricate enzymatic machinery that governs steroid transformations in the body. ebi.ac.uknih.gov The balance between these different stereoisomers can be crucial, as their distinct shapes affect how they interact with other molecules and integrate into cellular structures like membranes. missouri.edunih.gov For instance, the different orientation of the hydroxyl group in this compound compared to cholesterol and its other isomers can lead to significant differences in the physicochemical properties of the membranes they are part of. missouri.edu
Overview of Major Research Domains Pertaining to this compound
Research involving this compound spans several key areas:
Organic Synthesis and Steroid Chemistry: Historically, this compound was a crucial starting material in the first partial synthesis of a male sex hormone. In the 1930s, researchers used the oxidation of this compound to produce androsterone (B159326), a significant milestone in steroid chemistry. nobelprize.organnualreviews.orggoogle.com This demonstrated a direct chemical link between sterols and hormones. nobelprize.org
Biochemical and Metabolic Studies: Investigations into the biosynthesis of cholestanol have detailed the enzymatic pathways that also lead to the formation of this compound. ebi.ac.uk Comparative studies on the effects of cholestanol and cholesterol on liver metabolism have provided insights into how these closely related sterols are processed differently by the body. nih.gov
Marine Natural Products and Chemotaxonomy: this compound has been identified in marine organisms, such as the sponge Amphilectus fucorum. ebi.ac.uk The unique sterol profiles of marine sponges, which can be rich in unusual structures, are used as chemotaxonomic markers to help classify these organisms. wikilectures.eunih.govmdpi.com
Membrane Biophysics: The stereochemistry of sterols plays a critical role in their function within cell membranes. nih.gov Studies comparing the effects of cholesterol and its stereoisomers, including this compound (referred to as epicholesterol (B1239626) in some membrane studies), on the physical properties of lipid bilayers help to elucidate the specific structural requirements for sterol function in membranes. missouri.edu
Drug Discovery and Medicinal Chemistry: this compound and its derivatives have been included in various chemical libraries and patents related to drug discovery. patsnap.comfrontiersin.orgj-morphology.com For example, it has been mentioned in the context of developing anti-inflammatory compounds and compositions for oral care. nih.govksu.edu.sa There is also research interest in its potential relevance to neurodegenerative diseases. patsnap.comnih.govstanford.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIXCDOBOSTCEI-FBVYSKEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883420 | |
| Record name | Cholestan-3-ol, (3.alpha.,5.alpha.)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Epi-coprostanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
516-95-0 | |
| Record name | Epicholestanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Epidihydrocholesterin [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholestan-3-ol, (3.alpha.,5.alpha.)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholestan-3-ol, (3.alpha.,5.alpha.)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-α-cholestan-3-α-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | EPIDIHYDROCHOLESTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87MLH50B7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Epi-coprostanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113 - 114 °C | |
| Record name | Epi-coprostanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Structural Elucidation and Stereochemical Considerations
Definitive Chemical Nomenclature and Synonyms
Epidihydrocholesterin is a cholestane (B1235564) derivative characterized by a specific stereochemistry. ebi.ac.uknih.gov Its definitive chemical name under IUPAC nomenclature is (3α,5α)-Cholestan-3-ol . chemspider.com This name precisely conveys the structure: a cholestane backbone with a hydroxyl (-OH) group at the third carbon atom in the alpha (α) orientation and a hydrogen atom at the fifth carbon in the alpha (α) position, which results in a trans fusion of the A and B rings. chemicalbook.com
In scientific literature and chemical databases, this compound is referred to by several synonyms. These names often highlight its relationship to cholesterol or its specific structural features.
Interactive Table: Synonyms of this compound
| Synonym | Source / Note |
| 5α-Cholestan-3α-ol | A common systematic name. nih.govchemspider.com |
| epi-Cholestanol | Emphasizes it as an epimer of cholestanol (B8816890). ebi.ac.uknih.gov |
| Epicholestanol | A variation of epi-cholestanol. ebi.ac.uknih.gov |
| 3α-Hydroxy-5α-cholestane | Describes the key substituent and its location. ebi.ac.ukchemspider.com |
| Epidehydrocholesterin | A less common synonym. ebi.ac.uk |
Stereoisomeric Relationships within Cholestane Derivatives
The cholestane framework is a saturated tetracyclic hydrocarbon that gives rise to numerous stereoisomers due to its multiple chiral centers. wikipedia.org this compound, or (3α,5α)-Cholestan-3-ol, is one of these stereoisomers, and its chemical and biological identity is defined by its relationship to other members of the cholestane family. nist.gov
The key stereochemical variations relevant to this compound are:
Epimers at Carbon-3: The orientation of the hydroxyl group at the C-3 position is a primary point of isomeric difference. This compound has a 3α-hydroxyl group. Its C-3 epimer is (3β,5α)-Cholestan-3-ol , more commonly known as cholestanol or dihydrocholesterol (B116495). nih.gov In cholestanol, the hydroxyl group is in the beta (β) position.
Diastereomers at Carbon-5: The fusion of the A and B rings is determined by the stereochemistry at C-5. In the 5α-series, including this compound, the A/B ring junction is trans, leading to a relatively flat, planar molecular shape. chemicalbook.com In contrast, the 5β-series, such as in (3α,5β)-Cholestan-3-ol (epi-coprostanol), has a cis A/B ring fusion, resulting in a significantly bent structure. nist.gov
These stereochemical differences create four principal isomers of cholestan-3-ol.
Interactive Table: Key Stereoisomers of Cholestan-3-ol
| Compound Name | C-3 Hydroxyl Orientation | A/B Ring Fusion (C-5) | Relationship to this compound |
| (3α,5α)-Cholestan-3-ol | α (alpha) | trans (5α) | Reference Compound |
| (3β,5α)-Cholestan-3-ol | β (beta) | trans (5α) | Epimer (at C-3) |
| (3α,5β)-Cholestan-3-ol | α (alpha) | cis (5β) | Diastereomer (Epimer at C-5) |
| (3β,5β)-Cholestan-3-ol | β (beta) | cis (5β) | Diastereomer |
Conformational Analysis and Stability of the this compound Scaffold
The three-dimensional conformation of the this compound scaffold is largely dictated by its rigid, fused ring system. The (5α) configuration ensures a trans fusion between the A and B rings, which, combined with the other trans ring junctions, imparts a relatively flat and extended structure to the molecule.
The individual cyclohexane (B81311) rings (A, B, and C) in the cholestane framework adopt stable chair conformations to minimize torsional and angle strain. In (3α,5α)-Cholestan-3-ol, the hydroxyl group at the C-3 position occupies an axial position. This axial orientation results in steric hindrance due to 1,3-diaxial interactions with the axial hydrogen atoms on C-1 and C-5.
Biosynthesis and Metabolic Pathways of Epidihydrocholesterin
Enzymatic Pathways for Epidihydrocholesterin Formation in Biological Systems
The primary precursor for the synthesis of this compound is cholesterol. cymitquimica.com Through enzymatic reactions, cholesterol is converted into intermediates that lead to the formation of this compound. Another significant precursor is 5α-cholestane, which can be hydroxylated to form various cholestanol (B8816890) isomers, including this compound. americanchemicalsuppliers.com
A crucial intermediate in the biosynthesis of this compound is 5α-Cholestan-3-one. chemicalbook.comebi.ac.uk This 3-oxo-5α-steroid is formed from the oxidation of cholesterol derivatives. chemicalbook.com 5α-Cholestan-3-one then serves as a substrate for the final reductive step in the synthesis of this compound. ebi.ac.uk The conversion of 5α-Cholestan-3-one is a critical control point in the pathway, directing the metabolism towards the formation of the 3α-hydroxy configuration of this compound. ebi.ac.uk
The key enzymes responsible for the synthesis of this compound are 3α-Hydroxysteroid Dehydrogenases (3α-HSDs). wikipedia.org These enzymes belong to the aldo-keto reductase (AKR) superfamily and catalyze the reduction of the 3-keto group of 5α-Cholestan-3-one to a 3α-hydroxyl group, yielding this compound. wikipedia.orgnih.gov
Multiple isoforms of 3α-HSD exist, with varying tissue distribution and substrate specificities. wikipedia.org For instance, in humans, well-studied isoforms include AKR1C1, AKR1C2, AKR1C3, and AKR1C4. nih.gov These isoforms are soluble, monomeric proteins. wikipedia.orgnih.gov The reaction catalyzed by 3α-HSDs is stereospecific, producing the 3α-epimer. creative-enzymes.com
The catalytic activity of 3α-Hydroxysteroid dehydrogenases is dependent on the presence of cofactors, typically NAD(H) or NADP(H). mdpi.com These enzymes facilitate the transfer of a hydride ion from the cofactor to the steroid substrate. creative-enzymes.com In mammalian cells, 3α-HSDs predominantly utilize NADPH for reductive reactions due to a high affinity for this cofactor. nih.gov
Table 1: Kinetic Parameters of Wild-Type 3α-HSD/CR with Different Cofactors
| Cofactor | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| NAD⁺ | 41 | - | - |
| NMN⁺ | 18,000 | 0.025 ± 0.003 | 1.46 ± 0.06 |
| Data for the oxidation of androsterone (B159326) at pH 9.0. mdpi.com |
Characterization of 3α-Hydroxysteroid Dehydrogenases in this compound Synthesis
Catabolism and Further Metabolic Fates of this compound
Catabolism refers to the metabolic pathways that break down molecules into smaller units, either to release energy or to use them in other anabolic reactions. libretexts.orgfiveable.me The breakdown of this compound involves oxidative transformations catalyzed by specific enzymes.
The primary catabolic pathway for this compound is its oxidation back to 5α-Cholestan-3-one. This reaction is the reverse of its synthesis and is also catalyzed by 3α-Hydroxysteroid dehydrogenases, which can function bidirectionally. nih.gov In the oxidative direction, the enzyme utilizes NAD⁺ or NADP⁺ as the electron acceptor. wikipedia.orgcreative-enzymes.com
The resulting 5α-Cholestan-3-one can then be further metabolized through various pathways common to steroid degradation. These pathways can involve further hydroxylations at different positions on the steroid nucleus, catalyzed by cytochrome P450 enzymes, and eventual cleavage of the side chain, leading to the formation of bile acids or other steroid hormone derivatives. americanchemicalsuppliers.com The engineered fatty acid oxidation pathways, which involve the selective functionalization of alkyl chains, provide a model for understanding how such complex organic molecules are broken down in biological systems. nih.gov
Conversion to Steroid Hormones and Other Bioactive Metabolites
This compound, also known as 5α-cholestan-3α-ol, serves as a precursor in the metabolic pathways that lead to the formation of various biologically active molecules, including certain steroid hormones and other sterol-based compounds. While not a primary starting point for all steroidogenesis, which typically begins with cholesterol, its structure allows it to enter these pathways and be converted into significant metabolites.
Historically, the link between this compound and steroid hormones was established through chemical synthesis. In the 1930s, researchers demonstrated that the oxidation of this compound acetate (B1210297) could yield androsterone, a C19 steroid with androgenic activity. nih.gov This conversion was a pivotal discovery, providing the first complete structural elucidation of a sex hormone and confirming its relationship to the sterol family. nih.gov Modern understanding of steroidogenesis confirms that androsterone is a metabolite of testosterone (B1683101) and can be formed through multiple pathways. wikipedia.org For instance, androstenedione (B190577) can be converted to 5α-androstanedione by the enzyme 5α-reductase, which is then reduced to androsterone by 3α-hydroxysteroid dehydrogenase (3α-HSD). wikipedia.org Given that this compound is a 3α-hydroxy-5α-cholestane, it is positioned as a potential intermediate in the "backdoor pathway" of androgen synthesis, which can produce potent androgens like dihydrotestosterone (B1667394) (DHT) from precursors other than testosterone. wikipedia.org
Beyond its role as a precursor to androgens, this compound and its related compounds can be modified to form other bioactive metabolites. In certain fungi, such as Lasiodiplodia theobromae, cholestanol (the 3β-epimer of this compound) is converted into cholestanol glucoside, a type of steroidal saponin. innovareacademics.in Saponins are a diverse class of compounds known for a wide range of biological activities. The biosynthesis of these cholestanol glucosides can be influenced by environmental stressors, suggesting a role for these metabolites in the organism's response to its surroundings. innovareacademics.in Additionally, various hydroxylated and esterified forms of cholestanol and its epimers exist, each with potentially distinct biological roles and activities.
Regulation of this compound Biosynthesis and Metabolism
The synthesis and metabolic fate of this compound are tightly controlled by a network of enzymes and regulatory proteins. The primary immediate precursor to this compound is 5α-cholestan-3-one. The conversion between these two molecules is a reversible reaction catalyzed by hydroxysteroid dehydrogenases (HSDs).
In rat liver microsomes, the reduction of 5α-cholestan-3-one produces both this compound (5α-cholestan-3α-ol) and its epimer, 5α-cholestan-3β-ol (cholestanol). capes.gov.brebi.ac.uk This reaction is catalyzed by specific HSDs:
3α-Hydroxysteroid Dehydrogenase (3α-HSD) : This enzyme converts the 3-keto group of 5α-cholestan-3-one into the 3α-hydroxyl group of this compound. This enzymatic reaction can utilize either NADH or NADPH as a hydrogen donor. capes.gov.brebi.ac.uk
3β-Hydroxysteroid Dehydrogenase (3β-HSD) : This enzyme is responsible for producing the 3β-epimer, cholestanol. In rat liver, this enzyme specifically requires NADPH and is distinct from the 3β-HSDs involved in C19 steroid metabolism. capes.gov.brebi.ac.uk
Studies in rat liver have shown that the formation of the 3β-epimer (cholestanol) is favored over the 3α-epimer (this compound) by a ratio of approximately 10:1. capes.gov.brebi.ac.uk The activity of these enzymes can be influenced by various factors. For example, the conversion to cholestanol is strongly inhibited by compounds like cholest-5-en-3-one and 5α-cholestane-3β,7α-diol. capes.gov.brebi.ac.uk
A key regulatory mechanism for the enzyme responsible for this compound synthesis in humans involves the Liver X Receptor α (LXRα) . LXRα is a nuclear receptor that functions as a sensor for oxidized cholesterol metabolites. nih.govgithub.io Research has demonstrated that LXRα directly regulates the transcriptional activation of the gene for type I human hepatic 3α-HSD (AKR1C4). nih.govgithub.io By binding to a specific response element in the AKR1C4 gene promoter, LXRα increases the expression of the enzyme. nih.gov This links the cellular levels of cholesterol metabolites to the regulation of bile acid synthesis and the metabolism of steroid hormones, including the pathways involving this compound. nih.govgithub.io
Table 1: Key Enzymes and Regulatory Factors in this compound Metabolism
| Enzyme/Factor | Function | Cofactor(s) | Regulator(s) | Organism/Tissue |
|---|---|---|---|---|
| 3α-Hydroxysteroid Dehydrogenase (e.g., AKR1C4) | Converts 5α-cholestan-3-one to this compound. | NADH or NADPH | Liver X Receptor α (LXRα) | Human, Rat (Liver) |
| 3β-Hydroxysteroid Dehydrogenase | Converts 5α-cholestan-3-one to 5α-cholestan-3β-ol (Cholestanol). | NADPH | Inhibited by cholest-5-en-3-one | Rat (Liver) |
| Liver X Receptor α (LXRα) | Nuclear receptor that transcriptionally activates the AKR1C4 gene. | - | Activated by oxidized cholesterol metabolites. | Human (Liver) |
Comparative Biosynthetic Routes Across Different Organisms
The biosynthesis of sterols, including this compound and its parent compounds, varies significantly across different biological kingdoms. While the fundamental building blocks are conserved, the specific pathways, end products, and their physiological roles differ.
Animals: In vertebrates, cholesterol is the principal sterol, serving as a crucial membrane component and the precursor to all steroid hormones and bile acids. nih.govnih.gov The biosynthesis of cholestanol (and by extension, this compound) in humans can occur via at least two pathways. The classical pathway involves the conversion of cholesterol to 5α-cholestan-3-one, which is then reduced. However, a novel pathway has been identified that involves 7α-hydroxylated intermediates, such as 7α-hydroxycholesterol. nih.gov This alternative route is particularly significant in the disease cerebrotendinous xanthomatosis (CTX), where its acceleration contributes to the pathological accumulation of cholestanol. nih.gov The evolutionary history of the cholesterol biosynthesis pathway shows that while it is highly conserved in deuterostomes (including vertebrates), many protostomes (like insects) have lost the genes for de novo sterol synthesis and must acquire sterols from their diet. nih.govbioone.org
Fungi: Fungi typically synthesize ergosterol (B1671047) as their primary sterol, which differs from cholesterol in its side chain and ring structure. bioone.org The sterol biosynthesis pathway in fungi shares early steps with animals but diverges after the formation of lanosterol. acs.org However, some fungi are capable of producing other sterols. For example, the fungus Lasiodiplodia theobromae can synthesize cholestanol glucoside, indicating it possesses the enzymatic machinery to produce the cholestane (B1235564) backbone. innovareacademics.in
Plants: Higher plants produce a complex mixture of sterols known as phytosterols (B1254722), with sitosterol (B1666911) and stigmasterol (B192456) often being the most abundant. nih.govbioone.org Cholesterol is usually only a minor component. Plant sterol biosynthesis is more complex than in animals, often involving multiple genes for a single enzymatic step and additional modifications, such as alkylation at the C24 position. acs.org
Other Eukaryotes: Studies in other organisms reveal further diversity. The land snail Cepaea nemoralis has been shown to be capable of synthesizing both free and esterified sterols de novo. uu.nl this compound has also been identified as a natural product in marine organisms, such as the sponge Amphilectus fucorum. This suggests that the biosynthetic pathways for cholestane-type sterols are present across a wide range of eukaryotes, although their specific routes and final products are adapted to the organism's unique physiology and environment.
Table 2: Comparison of Primary Sterols in Different Organisms
| Organism Group | Primary Sterol(s) | Notes on Biosynthesis |
|---|---|---|
| Vertebrates | Cholesterol | Highly conserved pathway; this compound formed as a metabolite. |
| Insects | (Dietary) | Generally lack the ability for de novo sterol synthesis. bioone.org |
| Fungi | Ergosterol | Pathway diverges from animals; some species can produce cholestanol derivatives. innovareacademics.inbioone.org |
| Higher Plants | Sitosterol, Stigmasterol, Campesterol | Complex mixture of phytosterols; cholesterol is a minor component. nih.gov |
| Land Snails | Cholesterol and others | Capable of de novo sterol synthesis. uu.nl |
| Marine Sponges | Diverse sterols | This compound has been isolated from certain species. |
Biological Roles and Molecular Mechanisms of Epidihydrocholesterin
Contributions to Cellular Membrane Structure and Function
The fundamental structure of cellular membranes is a phospholipid bilayer, which provides a stable barrier between the cell's interior and the external environment. nih.gov Sterols, such as cholesterol, are crucial components of these membranes, influencing their fluidity, permeability, and organization. nih.govmetwarebio.combritannica.com Cholesterol, with its rigid ring structure, intercalates between phospholipids, preventing the fatty acid chains from packing too closely together, thus maintaining membrane fluidity. wikipedia.orgyoutube.com
Table 1: Key Lipids in Cellular Membranes
| Lipid Type | General Function in Membranes |
| Phospholipids | Form the basic bilayer structure, acting as a barrier. nih.gov |
| Cholesterol | Modulates membrane fluidity and is a precursor for various biomolecules. pharmaguideline.comyoutube.com |
| Glycolipids | Involved in cell recognition and signaling. wikipedia.org |
| Epidihydrocholesterin | Presumed to influence membrane properties due to its sterol structure. |
Involvement in Endogenous Cholesterol Metabolism Regulation
The body's cholesterol levels are tightly regulated through a balance of de novo synthesis, dietary uptake, and excretion. wikipedia.orgresearchgate.netnih.gov The synthesis of cholesterol is a complex, multi-step process known as the mevalonate (B85504) pathway, with HMG-CoA reductase being a key rate-limiting enzyme. nih.govbyjus.com The regulation of this pathway is intricate, involving feedback inhibition by cholesterol and its derivatives. pharmaguideline.comwikipedia.org
Sterol regulatory element-binding proteins (SREBPs) are crucial transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. wikipedia.org The activity of SREBPs is modulated by intracellular sterol levels. When cholesterol levels are high, SREBP processing is inhibited, leading to reduced cholesterol synthesis. wikipedia.org Certain cholesterol metabolites, known as oxysterols, are potent regulators of SREBP activity and can also activate Liver X Receptors (LXRs), which play a key role in cholesterol efflux.
Given its structural relationship to cholesterol, this compound may participate in these regulatory networks. While specific studies detailing its direct interaction with SREBPs or LXRs are limited, the principle of sterol-mediated feedback control suggests that isomers of cholesterol could have regulatory functions. The extent and nature of this compound's involvement in the complex web of cholesterol homeostasis remain an area for further exploration. researchgate.netfiveable.me
Precursor Functions in the Synthesis of Downstream Sterols and Hormones
Cholesterol is a vital precursor for the biosynthesis of a wide array of essential molecules, including steroid hormones (such as androgens, estrogens, and corticosteroids), bile acids, and vitamin D. pharmaguideline.comnih.govmlsu.ac.in The conversion of cholesterol into these downstream products involves a series of enzymatic reactions that modify its core structure. svcppondy.ac.in
The potential for this compound to serve as a precursor is an intriguing possibility. The initial steps of steroid hormone synthesis, for example, involve the conversion of cholesterol to pregnenolone. Whether this compound can be similarly processed by the enzymes of steroidogenic pathways is not yet fully elucidated. However, the general principle that sterols can be precursors to other bioactive molecules is well-established. mpg.dewikipedia.org For instance, in fungi, ergosterol (B1671047) serves as a precursor for vitamin D2, and in plants, phytosterols (B1254722) are precursors to brassinosteroids. metwarebio.com
The metabolic fate of this compound and its potential to be converted into unique, biologically active steroids or other signaling molecules represents a significant area for future research. Understanding these pathways could reveal novel endocrine or metabolic functions attributed to this specific cholesterol isomer.
Mechanistic Investigations of Potential Anti-Inflammatory Properties
Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells. mdpi.com It involves the activation of various signaling pathways, leading to the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). nih.gov Chronic inflammation is implicated in a wide range of diseases. nih.gov
Some natural compounds, including certain sterols and their derivatives, have been shown to possess anti-inflammatory properties. mdpi.com The mechanisms often involve the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response. nih.gov For example, some compounds can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. nih.gov
While direct evidence for the anti-inflammatory effects of this compound is not extensively reported, the known anti-inflammatory activities of other steroidal compounds provide a basis for investigation. mpg.de Future studies could explore whether this compound can modulate inflammatory signaling cascades in immune cells like macrophages, potentially through interactions with cellular receptors or by altering membrane characteristics that affect inflammatory signaling complexes.
Mechanistic Investigations of Potential Antioxidant Activities
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, can lead to cellular damage. uj.edu.pl Antioxidants are molecules that can neutralize free radicals and mitigate this damage. uj.edu.pl The antioxidant properties of various natural compounds, including phenolics and some lipids, have been widely studied. uj.edu.plmdpi.com
The potential antioxidant activity of sterols is an emerging area of interest. Some studies have investigated the antioxidant capabilities of phytosterols and other sterol derivatives. nih.gov The mechanisms by which these compounds might exert antioxidant effects could involve direct scavenging of free radicals or the modulation of endogenous antioxidant enzyme systems. nih.gov
For this compound, its potential as an antioxidant remains to be thoroughly investigated. Research could focus on its ability to protect cell membranes from lipid peroxidation or to influence cellular redox signaling pathways. The specific structural features of this compound may determine its capacity to interact with and neutralize ROS.
Table 2: Investigated Properties of this compound and Related Compounds
| Property | Investigated Compound(s) | Potential Mechanism of Action |
| Anti-inflammatory | Other steroidal compounds | Modulation of NF-κB and MAPK signaling pathways. nih.gov |
| Antioxidant | Phytosterols, other sterol derivatives | Direct radical scavenging, modulation of antioxidant enzymes. nih.govnih.gov |
Interactions with Cellular Receptors and Signaling Pathways
Cellular communication relies on the interaction of signaling molecules with specific receptors, which can be located on the cell surface or within the cell. libretexts.orgresearchgate.net These interactions trigger intracellular signaling cascades that regulate a multitude of cellular processes, including gene expression, metabolism, and cell proliferation. nih.govmdpi.com
Steroid hormones, for instance, typically act by binding to intracellular nuclear receptors, which then function as transcription factors to regulate gene expression. libretexts.org Other signaling molecules bind to cell-surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), initiating a chain of intracellular events. libretexts.orgresearchgate.net
The ability of this compound to interact with cellular receptors is a key area for mechanistic investigation. Its structural similarity to cholesterol and steroid hormones suggests it could potentially bind to sterol-sensing domains of proteins or even to specific nuclear receptors. Such interactions could modulate the activity of various signaling pathways, including those involved in lipid metabolism, inflammation, and cell growth. sinobiological.com Identifying the specific receptors and signaling pathways that are affected by this compound is crucial for understanding its biological functions.
Role in Specific Biological Processes (e.g., in microorganisms or specific tissues)
The roles of sterols can vary significantly across different organisms and tissue types. While cholesterol is a hallmark of animal cells, other eukaryotes like fungi and plants synthesize different types of sterols, such as ergosterol and phytosterols, respectively. metwarebio.comwikipedia.org Some bacteria are also known to produce or require sterols for their growth and membrane function. wikipedia.orgwikipedia.org
The presence and function of this compound may be particularly relevant in specific biological contexts. For example, in certain tissues with high rates of steroid metabolism, such as the adrenal glands or gonads, isomers of cholesterol and its metabolites might play specialized roles. nih.gov In the context of microorganisms, the interactions between host sterols and pathogenic or commensal microbes are critical for processes like infection and symbiosis. nih.govnih.govfrontiersin.org It is conceivable that this compound could influence these interactions, for instance, by affecting the integrity of host cell membranes or by being metabolized by microbial enzymes. Further research into the distribution and function of this compound in different tissues and organisms could reveal unique and previously unrecognized biological roles. mdpi.com
Synthetic Chemistry and Chemical Modifications of Epidihydrocholesterin
Laboratory Synthesis Routes and Methodological Advancements
The laboratory synthesis of epidihydrocholesterin, also known as cholestane-3α-ol, primarily relies on the stereoselective reduction of a corresponding ketone. The most common and well-established method involves the catalytic hydrogenation of cholestanone (specifically 5α-cholestan-3-one).
Early methods recognized that the stereochemical outcome of reducing steroidal ketones is highly dependent on the reaction conditions. annualreviews.org A key advancement was the discovery that the choice of solvent and pH during catalytic reduction could direct the formation of either the α- or β-hydroxy epimer. For the synthesis of this compound, the hydrogenation of 5α-cholestan-3-one is typically carried out in an acidic medium. gla.ac.uk This approach favors the formation of the axial 3α-hydroxyl group characteristic of this compound.
Historically, this compound was significant not just as a synthetic target but as a crucial intermediate. In the 1930s, it was used as a starting material for the first partial synthesis of a male sex hormone. nobelprize.org The oxidative degradation of epidihydrocholesterol acetate (B1210297) was a key step in producing androsterone (B159326), demonstrating the compound's utility in accessing biologically important steroids. nobelprize.orgresearchgate.net
Methodological advancements have focused on improving the efficiency and selectivity of the reduction. While catalytic hydrogenation with platinum or palladium catalysts remains a standard, other methods can be employed. The use of various reducing agents and catalyst systems continues to be an area of research to achieve higher yields and purity.
Table 1: Key Laboratory Synthesis Data for this compound
| Starting Material | Reaction Type | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 5α-Cholestan-3-one | Catalytic Hydrogenation | Pt catalyst, Acidic medium (e.g., acetic acid) | This compound (Cholestane-3α-ol) | gla.ac.uk |
Stereoselective Synthesis of this compound and its Epimers
The stereoselective synthesis of saturated sterols is a classic example of diastereoselective synthesis, where the configuration of the product is controlled by the reaction conditions. This compound is one of four primary stereoisomers of saturated C-27 sterols. The stereochemistry is defined by two key features: the orientation of the hydroxyl group at C-3 (α-axial or β-equatorial) and the fusion of the A and B rings (trans for the allo series, cis for the normal or copro series).
The synthesis of these isomers is achieved by the catalytic reduction of the corresponding saturated ketones: 5α-cholestan-3-one (A/B trans fusion) and 5β-cholestan-3-one (coprostanone, A/B cis fusion). The stereochemical outcome is dictated by the pH of the reaction medium.
Acidic Conditions : Hydrogenation in an acidic medium generally leads to the formation of the more stable equatorial alcohol. However, in the rigid steroid system, this rule is applied differently. For 5α-cholestan-3-one, acidic conditions result in the 3α-ol (epidihydrocholesterol). gla.ac.uk
Neutral or Alkaline Conditions : Hydrogenation in neutral or alkaline solutions typically yields the axial alcohol. For 5α-cholestan-3-one, this produces the 3β-ol (dihydrocholesterol).
This principle allows for the selective synthesis of each of the four isomers, as detailed in the table below. annualreviews.orggla.ac.uk
Table 2: Stereoselective Synthesis of Saturated Sterol Isomers
| Precursor Ketone | Ring A/B Fusion | Reaction Condition | Product (Isomer) | C-3 OH Orientation | Reference |
|---|---|---|---|---|---|
| 5α-Cholestan-3-one | trans | Acidic | This compound | 3α (Axial) | gla.ac.uk |
| 5α-Cholestan-3-one | trans | Neutral/Alkaline | Dihydrocholesterol (B116495) | 3β (Equatorial) | annualreviews.org |
| 5β-Cholestan-3-one (Coprostanone) | cis | Acidic | Coprosterol | 3β (Axial) | gla.ac.uk |
Preparation of this compound Derivatives and Analogues for Research
The hydroxyl group at the C-3 position of this compound is a primary site for chemical modification, allowing for the synthesis of a wide range of derivatives and analogues for research purposes. These modifications are used to alter the compound's physical properties and to introduce new functionalities for conjugation to other molecules. google.com
A common modification is esterification. This compound can be reacted with various acids or acid anhydrides to form esters. For example, reaction with succinic anhydride (B1165640) yields epidihydrocholesterol hemisuccinate. google.com Such derivatives are often used to improve solubility or to provide a reactive handle for further conjugation.
This compound has been used as a hydrophobic anchor in the creation of complex biomaterials. It is listed as a potential sterol for creating esters with gellan gum, a polysaccharide, to form new materials with industrial and pharmaceutical potential. google.com Similarly, it has been identified as a candidate for derivatizing hyaluronic acid to create interpenetrating polymer networks and other biomaterials, potentially for applications like bone replacement. epo.orggoogle.com
Furthermore, this compound can be incorporated as a structural component in drug delivery systems. Its amphiphilic nature, when derivatized, makes it suitable for forming vesicles like niosomes. google.com
Table 3: Examples of this compound Derivatives and Analogues
| Derivative/Analogue Name | Method of Preparation | Purpose/Application | Reference |
|---|---|---|---|
| Androsterone | Oxidative degradation of this compound acetate | Hormone Synthesis | nobelprize.org |
| Epidihydrocholesterol Hemisuccinate | Reaction with succinic anhydride | Research Intermediate | google.com |
| Gellan-Epidihydrocholesterol Esters | Esterification with gellan gum | Biomaterial Development | google.com |
| Hyaluronic Acid-Epidihydrocholesterin Conjugates | Grafting or crosslinking with hyaluronic acid | Biomaterial Development (e.g., for IPNs) | google.com |
Structure-Activity Relationship (SAR) Studies of this compound Analogues (focus on biochemical interactions)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, aiming to understand how a molecule's chemical structure correlates with its biological or biochemical activity. oncodesign-services.comdrugdesign.org For this compound analogues, SAR studies focus on how modifications to the sterol scaffold affect their interactions with biological systems, such as proteins or cell membranes.
A seminal, albeit early, example of SAR involving an this compound derivative is its conversion to androsterone. nobelprize.org This transformation, involving the oxidative cleavage of the side chain and conversion of the C-3 hydroxyl to a ketone (after initial protection), results in a molecule with potent hormonal activity, which is absent in the parent sterol. This demonstrates that the aliphatic side chain and the C-3 hydroxyl group are key structural features whose modification dramatically alters biological function.
In the context of niosomes, where this compound can act as a membrane stabilizer, its rigid structure and specific stereochemistry are crucial. google.com Any modification to the sterol, such as changing the length or nature of an attached hydrophilic group, would alter the stability, permeability, and size of the resulting vesicles. This, in turn, would change how these niosomes interact with biological environments, for instance, their circulation time in the bloodstream or their efficiency in delivering an encapsulated drug to a target cell. The structure of the sterol analogue directly dictates the physical properties of the supramolecular assembly, which then determines its biochemical interactions and ultimate biological activity.
Analytical Methodologies for Epidihydrocholesterin Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool in the analysis of epidihydrocholesterin, enabling its separation from complex mixtures and its precise quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a versatile and widely used technique for the analysis of sterols like this compound. mdpi.comresearchgate.net It is particularly effective for separating individual components within complex mixtures. mdpi.com The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and quantification. mdpi.com
Reversed-phase HPLC (RP-HPLC) is a common approach for lipid analysis. hplc.eu For instance, a universal lipids HPLC method using a C18 column can separate a wide array of lipid classes, from steroids to paraffins, in a single run. hplc.eunih.gov Normal-phase HPLC (NP-HPLC) is also employed, particularly for the total quantification of specific lipid classes like glycerides. hplc.eu The use of detectors such as UV, evaporative light scattering (ELSD), or charged aerosol detectors (CAD) allows for the sensitive detection and quantification of these compounds. mdpi.comhplc.eu In some cases, HPLC is used as a standard method in lipid analysis. chemsrc.com
Gas Chromatography (GC) for Detection and Analysis
Gas chromatography is another powerful technique for the separation and quantification of volatile and thermally stable compounds like sterols. mdpi.com In GC, an inert carrier gas moves the sample through a stationary phase, and the retention time—the time it takes for a compound to travel through the column—is used to identify the molecule. savemyexams.com
Often coupled with a mass spectrometer (GC-MS), this method provides high-resolution separation and structural identification capabilities. mdpi.com Sample preparation for GC analysis of sterols often involves derivatization to increase volatility. mdpi.com The choice of the column, temperature programming, and sample preparation are crucial factors for reliable analysis, especially in complex matrices. mdpi.com GC-MS is widely used for sterol analysis due to its resolving power, ease of use, and relatively low operational costs. nih.gov It has been successfully applied to identify and quantify various sterols in diverse samples. chemsrc.comnih.govnih.gov
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric methods are indispensable for the detailed structural characterization and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the detailed structure of molecules, including the stereochemistry of compounds like this compound. nih.govslu.senih.gov Both 1D and 2D NMR experiments are utilized to gain insights into the molecular structure. nih.gov For instance, 1H NMR and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net Techniques like 1H-13C HSQC (Heteronuclear Single Quantum Coherence) can reveal the connectivity between protons and carbons. nih.gov The absolute and relative concentrations of compounds in a mixture can also be determined using quantitative NMR (qNMR). ox.ac.ukresearchgate.net
Table 1: Selected NMR Data for this compound
| Parameter | Value | Source |
|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 3.62 (m, 1H), 1.97 (m, 1H), 1.85 (m, 1H), ... | nih.gov |
| ¹³C NMR (150 MHz, CDCl₃) | δ 72.00, 56.58, 56.15, 42.01, 40.45, ... | nih.gov |
| 2D NMR | ¹H-¹³C HSQC spectra available | nih.gov |
Mass Spectrometry (MS) in Identification and Quantification
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. neu.edu.tr It is a cornerstone in the identification and quantification of sterols. mdpi.com When coupled with a separation technique like GC or HPLC, it becomes a powerful tool for analyzing complex mixtures. nih.govresearchgate.net
In MS analysis, the molecule is ionized, and the resulting fragments provide a unique fingerprint that aids in structural elucidation. neu.edu.trajgreenchem.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in determining the elemental formula of an unknown compound. eurofins.com Tandem mass spectrometry (MS/MS) further fragments the ions to provide more detailed structural information. missouri.edunih.gov
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 388.68 g/mol | ebi.ac.uk |
| Monoisotopic Mass | 388.3705 u | ebi.ac.uk |
| Top Peak (m/z) | 233 | nih.gov |
| Second Highest Peak (m/z) | 215 | nih.gov |
| Third Highest Peak (m/z) | 388 (Molecular Ion) | nih.gov |
Advanced Analytical Approaches for Complex Biological Matrices
Analyzing this compound in complex biological matrices such as plasma, serum, or tissues presents significant challenges due to the presence of numerous other lipids and interfering substances. nih.govbiotage.com Advanced analytical approaches are often required to achieve accurate and reliable results.
These approaches typically involve a multi-step process that includes efficient sample preparation, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the sterols from the matrix. nih.govbiotage.com This is often followed by a high-resolution separation technique like HPLC or GC, coupled with a sensitive and selective detection method like tandem mass spectrometry (LC-MS/MS or GC-MS/MS). nih.govresearchgate.net
LC-MS/MS, in particular, has become a popular and powerful tool for the targeted and quantitative analysis of sterols in biological samples, offering high sensitivity and specificity. nih.govresearchgate.net The development of comprehensive methods allows for the analysis of a large number of sterols from a single, small sample volume. nih.gov These advanced methodologies are crucial for lipidomics research and for understanding the role of sterols in health and disease. nih.govroutledge.com
Method Validation and Reproducibility in this compound Analysis
Method validation is a critical process in analytical chemistry that confirms an analytical method is suitable for its intended purpose. adryan.comeurachem.org This process involves a series of experiments to evaluate the performance characteristics of the method, ensuring the reliability and accuracy of the results. youtube.com For the analysis of this compound, a 5-alpha-cholestane compound with a 3-alpha-hydroxy substituent, robust and validated analytical methods are essential for accurate quantification in various matrices. nih.gov The validation process for these methods typically assesses several key parameters, including specificity, linearity, accuracy, precision, and the limits of detection and quantification. europa.eumdpi.com
The choice of analytical technique significantly influences the validation strategy. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are common methods for the analysis of sterols like this compound. mdpi.comnih.govnih.govejgm.co.uk
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. europa.eu In the context of this compound analysis, this means the method must be able to distinguish it from other structurally similar sterols and from matrix components. This is often demonstrated by comparing the chromatograms of blank samples, samples spiked with this compound, and samples containing potential interfering substances. mdpi.com For GC-MS methods, the unique mass spectrum of the derivatized this compound serves as a highly specific identifier. mdpi.comnih.gov
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. plos.org This is typically evaluated by analyzing a series of standards of known concentrations. The results are then plotted to create a calibration curve. mdpi.com A good linear relationship is indicated by a correlation coefficient (R²) close to 1.0. nih.gov For instance, a validated GC-MS method for sterol analysis demonstrated determination coefficients (R²) of 1.0 for calibration curves of related cholesterol oxidation products. nih.gov
Accuracy refers to the closeness of the test results obtained by the method to the true value. plos.org It is often assessed through recovery studies, where a known amount of this compound is added to a blank matrix, and the percentage of the added analyte recovered by the method is calculated. nih.govmdpi.com Acceptable recovery ranges can vary depending on the concentration level and the complexity of the matrix, but are often expected to be within 80-120%. chromforum.org A validated GC-MS method for serum sterol oxidation products reported recovery data between 77.65% and 110.29%. nih.gov
Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment. europa.eu
For a validated GC-MS method, within- and between-day repeatability values were below 10%. nih.gov Another study on a GC-MS method reported intraday and interday precision with an RSD of ≤2.56%. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ) are the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. mdpi.com A validated GC-MS method for serum sterol oxidation products reported a detection limit below 5 ng/mL and a quantification limit of 10 ng/mL. nih.gov Another GC-MS method for acaricides in bee pollen had LODs ranging from 0.2–3.1 µg kg⁻¹ and LOQs from 0.6–9.7 µg kg⁻¹. mdpi.com
Reproducibility is the precision between laboratories and is a critical measure of a method's robustness. mdpi.com It is often assessed through inter-laboratory comparison studies, also known as proficiency testing. cmi.gov.czeuropa.eu In these studies, the same sample is analyzed by multiple laboratories, and the results are compared to an assigned value. iaea.org This process helps to ensure that the analytical method will produce consistent and comparable results regardless of the laboratory performing the analysis. imeko.org
Data Tables for Method Validation Parameters
The following interactive tables summarize typical validation parameters and their acceptance criteria for chromatographic methods used in the analysis of compounds like this compound.
Table 1: Typical Validation Parameters for Chromatographic Methods
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to differentiate the analyte from other substances. | No interference at the retention time of the analyte. |
| Linearity (R²) | Proportionality of the signal to the analyte concentration. | ≥ 0.999 |
| Accuracy (% Recovery) | Closeness of the measured value to the true value. | 98.0% - 102.0% for major components. chromforum.org |
| Precision (RSD/CV) | Agreement between repeated measurements. | Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 3% |
| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Lowest concentration that can be accurately quantified. | Signal-to-Noise Ratio ≥ 10:1 |
Table 2: Example of Research Findings for a Validated GC-MS Method for Sterol Analysis
| Validation Parameter | Finding | Reference |
| Linearity (R²) | 1.0 | nih.gov |
| Recovery | 77.65% - 110.29% | nih.gov |
| Precision (CV) | < 10% (within- and between-day) | nih.gov |
| LOD | < 5 ng/mL | nih.gov |
| LOQ | 10 ng/mL | nih.gov |
Computational and Theoretical Studies of Epidihydrocholesterin
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. iupac.org A key method within this field is molecular dynamics (MD) simulation, which calculates the motion of atoms and molecules over time by solving Newton's equations of motion. ebsco.com These simulations provide a detailed, microscopic view of how molecules like Epidihydrocholesterin move, flex, and interact with their environment, such as within a lipid bilayer. ebsco.comnih.gov
The process begins with a starting 3D structure of the molecule, often derived from experimental data or built using molecular modeling software. sapub.org This structure is placed within a simulated environment, such as a box of water molecules, to mimic physiological conditions. nih.gov The forces between all atoms are calculated using a set of parameters known as a force field. By repeatedly calculating these forces and updating the atomic positions over small time steps, an MD simulation generates a trajectory that reveals the molecule's dynamic behavior. ebsco.comarxiv.org
For a sterol like this compound, MD simulations can be used to study its orientation and effect on cell membrane properties. Researchers can analyze how its rigid ring structure and flexible side chain influence the ordering and fluidity of neighboring lipid molecules. nih.gov Such simulations can also provide insights into the conformational changes the molecule might undergo, which is crucial for understanding its potential interactions with proteins. iupac.org The stability of different conformations and the energy barriers between them can be explored through these dynamic simulations. iupac.org While general MD methods are well-established, specific simulation studies focusing exclusively on this compound are not prominently documented in the reviewed literature. However, the principles applied to other lipids, such as dipalmitoylphosphatidylcholine, are directly transferable. nih.gov
| Parameter/Output | Description | Relevance to this compound |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the simulation from a reference structure over time. | Indicates the structural stability of the this compound molecule during the simulation. |
| Radius of Gyration (Rg) | A measure of the molecule's overall size and compactness. | Reveals changes in the overall shape or folding of the sterol. |
| Interaction Energy | The energy of non-bonded interactions (van der Waals, electrostatic) between the sterol and its surroundings (e.g., lipids, water). | Quantifies how strongly this compound interacts with a cell membrane or a potential binding partner. |
| Order Parameters | Quantifies the orientational order of molecular segments, such as the acyl chains of lipids in a membrane. nih.gov | Shows how this compound influences the packing and order of a lipid bilayer. nih.gov |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemistry applies the principles of quantum mechanics to chemical systems to understand their electronic structure and reactivity. wikipedia.org These first-principles calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within a molecule and the energies of its orbitals. ornl.govarxiv.org This information is fundamental to predicting a molecule's chemical properties and behavior in reactions. scienceopen.commdpi.com
Commonly used methods include Density Functional Theory (DFT) and other ab initio approaches. scienceopen.commpg.de For a molecule like this compound, these calculations can reveal critical details about its reactivity. For instance, by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer the molecule's ability to donate or accept electrons. The distribution of electron density and electrostatic potential can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), highlighting likely sites for chemical reactions, such as the hydroxyl group. mdpi.com
Furthermore, quantum chemical calculations can be used to model reaction pathways, including the structures and energies of transition states. rsc.orgnih.gov This allows for the prediction of reaction kinetics and mechanisms at a molecular level. rsc.org While large-scale databases of quantum chemical calculations exist for many organic molecules, specific, detailed studies on the electronic structure of this compound are not widely published. nrel.gov However, the established methodologies are readily applicable to provide a deep understanding of its chemical nature. rsc.org
| Descriptor | Description | Significance for this compound's Reactivity |
|---|---|---|
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the molecule's potential as an electron donor (HOMO) or acceptor (LUMO) in chemical reactions. |
| Electron Density/Mulliken Charges | Describes the distribution of electrons across the molecule and the partial charge on each atom. nrel.gov | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting where reactions are likely to occur. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential around the molecule. | Visually represents the charge distribution and helps predict sites for non-covalent interactions with other molecules. |
| Enthalpy of Formation | The change in enthalpy during the formation of the compound from its constituent elements. nrel.gov | Provides a measure of the molecule's thermodynamic stability. nrel.gov |
Prediction of Biochemical Interactions and Binding Affinities
Computational methods are increasingly used to predict how small molecules like this compound interact with biological macromolecules, such as proteins and enzymes. biorxiv.org These in silico techniques can estimate the strength of these interactions, known as binding affinity, which is crucial for understanding a molecule's potential biological function or pharmacological activity. nih.gov
One of the most common methods is molecular docking . This technique computationally places a small molecule (ligand) into the binding site of a target protein and scores the potential poses based on their geometric and energetic complementarity. nih.gov This can help identify potential protein partners for this compound and hypothesize its mode of action.
For more accurate predictions of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. rsc.org These approaches combine the results of molecular dynamics simulations with continuum solvation models to calculate the free energy of binding. rsc.org Quantitative Structure-Activity Relationship (QSAR) studies offer another approach, where statistical models are built to correlate the chemical structures of a series of compounds with their known biological activities. uah.esnih.gov
The prediction of biological activity spectra is another powerful tool. For example, the PASS (Prediction of Activity Spectra for Substances) approach uses the structural formula of a compound to estimate its likely pharmacological effects and mechanisms of action based on a large training set of known active compounds. researchgate.net Such methods could be applied to this compound to screen for a wide range of potential biological roles. researchgate.net
| Method | Principle | Application to this compound |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov | To identify potential protein targets and predict the binding pose of this compound in their active sites. |
| MM/PBSA & MM/GBSA | Calculates binding free energy from MD simulation trajectories to estimate binding affinity more accurately than docking scores. rsc.org | To provide a quantitative estimate of the binding affinity between this compound and a specific protein target. |
| QSAR | Correlates variations in the physicochemical properties of compounds with their biological activities. nih.gov | If data on related sterols were available, a QSAR model could predict the activity of this compound. |
| Biochemical Language Models | Uses deep learning models, adapted from natural language processing, to associate protein sequence motifs with the chemical structures of active compounds. mdpi.com | Could potentially predict new compounds, or identify targets, by relating protein sequences to sterol-like chemical structures. mdpi.com |
In Silico Approaches in Sterol Pathway Analysis
In silico analysis of metabolic pathways uses computational tools to model and simulate the complex network of biochemical reactions within a cell. nih.gov This approach is particularly valuable for studying sterol biosynthesis, which involves multiple enzymes and parallel pathways. nih.govmdpi.com
Flux analysis can be used to trace the flow of metabolites through different biosynthetic routes, such as the Bloch and Kandutsch-Russell pathways for cholesterol synthesis. nih.gov While this compound is an epimer of a cholesterol precursor, its precise role and flux through these pathways are not well-defined. Computational models could be used to investigate the metabolic fate of this compound. By inputting known enzyme kinetics and substrate specificities, these models can simulate how the compound might be produced or consumed under various cellular conditions.
Phylogenetic analysis of the enzymes involved in sterol synthesis, such as sterol methyltransferases (SMTs) and reductases, can provide evolutionary context. biorxiv.org For example, recent research has shown that some animals possess the enzymatic machinery, like a non-canonical C-24 sterol methyltransferase, to synthesize phytosterols (B1254722), challenging the assumption that such pathways are exclusive to plants. biorxiv.org By analyzing the genome of organisms known to produce this compound, in silico approaches can help identify the specific enzymes responsible for its synthesis. This involves searching for gene sequences homologous to known sterol-modifying enzymes and then modeling the enzyme's structure and substrate specificity to confirm its potential role. nih.gov
| Tool/Approach | Description | Application to this compound Research |
|---|---|---|
| Metabolic Flux Analysis | A computational framework for quantifying the flow of metabolites through a metabolic network. nih.gov | To predict the potential production rate and consumption of this compound within known sterol synthesis pathways. |
| Genomic Analysis (Homology Search) | Searching for genes in a target organism that are similar in sequence to genes with known functions (e.g., sterol-modifying enzymes). | To identify candidate genes and enzymes responsible for the synthesis of this compound. |
| Protein Structure Modeling | Predicting the 3D structure of an enzyme from its amino acid sequence. | To model the active site of a candidate enzyme and dock this compound (or its precursors) to assess substrate compatibility. |
| Phylogenetic Analysis | Studying the evolutionary relationships among genes and proteins. biorxiv.org | To understand the evolutionary origins of the enzymes potentially involved in this compound metabolism. |
Comparative Biochemistry and Phylogenetic Distribution
Occurrence and Distribution of Epidihydrocholesterin Across Biological Kingdoms
This compound is not as ubiquitously distributed as its isomer, cholesterol. Its presence is documented in specific taxa, highlighting a more specialized role in biochemistry. It has been identified as a human metabolite, indicating its relevance in mammalian biology. nih.govebi.ac.uk Beyond mammals, its occurrence has been noted in certain marine organisms, such as the sponge Amphilectus fucorum. nih.gov The distribution appears to be sporadic across different phyla, suggesting lineage-specific or niche-specific functions rather than a universally conserved structural role.
The kingdoms of life—Animalia, Plantae, Fungi, Protista, and Monera—each exhibit distinct sterol profiles. iberdrola.comwikipedia.org While cholesterol is a hallmark of the Animalia kingdom, and phytosterols (B1254722) characterize the Plantae kingdom, the presence of this compound is less clearly defined and appears to be an exception rather than a rule within these broad classifications. healthline.comarboris-us.com
Below is an interactive data table summarizing the known occurrence of this compound.
| Kingdom | Phylum/Division | Species/Group | Presence of this compound |
| Animalia | Chordata | Homo sapiens (Humans) | Yes (as a metabolite) nih.govebi.ac.uk |
| Animalia | Porifera | Amphilectus fucorum | Yes nih.gov |
Evolutionary Conservation of this compound Biosynthetic Enzymes
The biosynthesis of this compound is intrinsically linked to the broader pathways of sterol metabolism. libretexts.orgbyjus.com Its formation can occur through the reduction of cholestanone. annualreviews.orggla.ac.uk Specifically, the catalytic hydrogenation of cholestanone in an acidic medium yields epidihydrocholesterol. annualreviews.org This reaction is catalyzed by enzymes that exhibit stereospecificity. The enzymes responsible for the interconversion of these sterols are part of the hydroxysteroid dehydrogenase (HSD) family. wikipedia.org
For instance, in rats, microsomal preparations can convert 5α-cholestan-3-one into both 5α-cholestan-3β-ol (dihydrocholesterol) and 5α-cholestan-3α-ol (epidihydrocholesterol). ebi.ac.uk The 3-alpha-hydroxysteroid dehydrogenase involved in producing epidihydrocholesterol can utilize either NADH or NADPH as a hydrogen donor. ebi.ac.uk
The evolutionary conservation of these enzymes is complex. While the core machinery for sterol synthesis is ancient and conserved across eukaryotes, the specific enzymes that determine the final sterol products, like the HSDs, have diversified. nih.govplos.org This diversification allows for the production of a wide array of sterols with specialized functions. The conservation of the genes encoding these enzymes often correlates with their functional importance within a lineage. plos.orgarxiv.org The presence of this compound in disparate taxa like humans and sponges suggests either a deeply conserved ancestral pathway that has been lost in many lineages or instances of convergent evolution.
Comparative Analysis with Related Sterols (e.g., cholesterol, dihydrocholesterol (B116495), plant sterols)
This compound's structure and function are best understood in comparison to more common sterols.
Structural Differences: The key distinction between this compound and its isomers, dihydrocholesterol and cholesterol, lies in the stereochemistry of the hydroxyl group at the C-3 position and the saturation of the steroid nucleus. annualreviews.org
This compound (5α-cholestan-3α-ol): Possesses a 3α-hydroxyl group and a saturated A/B ring fusion (trans-decalin). nih.govannualreviews.org
Dihydrocholesterol (5α-cholestan-3β-ol): Has a 3β-hydroxyl group and the same saturated A/B ring fusion. annualreviews.orgchemsrc.com
Cholesterol: Features a 3β-hydroxyl group and a double bond between C-5 and C-6. medlineplus.gov
Plant Sterols (Phytosterols): Such as sitosterol (B1666911) and stigmasterol (B192456), have a similar core structure to cholesterol but with modifications to the side chain. google.comgoogle.comuk.com
Biochemical Properties and Functions: These structural variations lead to different biochemical properties and roles.
Cholesterol: A crucial component of animal cell membranes, influencing fluidity and permeability. It is also the precursor to steroid hormones, vitamin D, and bile acids. medlineplus.govnih.gov
Dihydrocholesterol: A metabolite of cholesterol, formed by the action of intestinal microorganisms. chemsrc.com It has been studied for its potential role in gallstone formation. chemsrc.com
This compound: While also a human metabolite, its specific biological roles are less well-defined. nih.govebi.ac.uk It can serve as a precursor for the synthesis of other sterols and has been used in various biochemical studies. cymitquimica.comdbc.wroc.pl
Plant Sterols: These compounds are important for the structure of plant cell membranes. arboris-us.com When consumed by humans, they can help lower cholesterol levels by competing with cholesterol for absorption in the gut. healthline.comarboris-us.comuk.comclevelandclinic.org
A comparative data table of these sterols is provided below.
| Sterol | Chemical Formula | Key Structural Feature(s) | Primary Biological Kingdom | Key Function(s) |
| This compound | C27H48O | 3α-hydroxyl group, saturated steroid nucleus nih.gov | Animalia (specific taxa) | Human metabolite, biochemical precursor nih.govebi.ac.ukcymitquimica.com |
| Dihydrocholesterol | C27H48O | 3β-hydroxyl group, saturated steroid nucleus annualreviews.org | Animalia | Cholesterol metabolite chemsrc.com |
| Cholesterol | C27H46O | 3β-hydroxyl group, C5-C6 double bond medlineplus.gov | Animalia | Membrane structure, precursor to hormones/vitamins medlineplus.gov |
| Sitosterol (a plant sterol) | C29H50O | 3β-hydroxyl group, ethyl group on side chain | Plantae | Plant membrane structure, cholesterol-lowering in humans google.comgoogle.com |
Ecological and Environmental Implications of this compound Presence
The ecological and environmental implications of this compound are not well-documented and are likely to be subtle and context-dependent. Unlike some industrial compounds or widely used pharmaceuticals, naturally occurring sterols are part of the normal biogeochemical cycles. researchgate.net
The presence of this compound in specific marine organisms could potentially serve as a biomarker for those species in environmental analyses. However, its low abundance and sporadic distribution would likely make it a less reliable indicator than more common sterols. nih.gov
The environmental breakdown and fate of this compound are expected to be similar to other sterols, which are generally biodegradable. The broader environmental impact of sterols is more related to the industrial processes used to extract or synthesize them for commercial purposes, which can involve significant energy and water consumption and generate waste. imperial-consultants.co.ukcarbonchain.compsl.eu For instance, the production of some pharmaceuticals can have an environmental footprint. sei.org However, there is no evidence to suggest that this compound itself poses a significant environmental risk at its natural concentrations.
Future Research Directions and Unanswered Questions
Elucidation of Novel Epidihydrocholesterin Metabolic Intermediates
The known metabolic pathway to this compound primarily involves the reduction of 5β-cholestan-3-one. However, the full spectrum of its metabolic fate is far from complete. Future research must prioritize the identification of novel downstream metabolites. It is plausible that this compound serves as a precursor to other biologically active steroids that have yet to be identified. For instance, studies on related bile acid pathways have revealed the existence of 25-hydroxylated intermediates, diverging from the more traditionally recognized 26-hydroxylation pathways. researchgate.net Investigating whether this compound undergoes similar or other unique modifications, such as hydroxylation, oxidation, or conjugation, is a critical next step. The discovery of such intermediates would not only expand the known steroid metabolic network but could also unveil new signaling molecules with distinct physiological functions.
Identification of Additional Enzymes and Regulatory Mechanisms in its Pathway
The enzymatic machinery responsible for the synthesis and catabolism of this compound is not fully characterized. While the reduction of the 3-keto group is a key step, the specific enzymes catalyzing this reaction in vivo and their regulation are poorly understood. Research indicates that the reduction of Δ4-3-oxosteroids can be catalyzed by enzymes like 3-oxo-Δ4-steroid 5β-reductase, which requires NADH as a cofactor. encyclopedia.pub Identifying the specific dehydrogenases and reductases that act on this compound and its immediate precursors is paramount.
Furthermore, the regulatory mechanisms governing these enzymatic activities are a significant knowledge gap. Steroid metabolic pathways are often tightly controlled by nuclear receptors, such as the Pregnane X Receptor (PXR), which regulates the expression of key metabolizing enzymes like those in the Cytochrome P450 (CYP) family (e.g., CYP3A4). pnas.orgmdpi.com Future investigations should explore whether the enzymes in the this compound pathway are under similar transcriptional control and identify the signaling molecules and receptors that modulate their expression. For example, studies on Cyp27a1 knockout mice revealed that the accumulation of upstream bile acid precursors leads to a significant upregulation of CYP3A11 expression, a PXR target gene, suggesting a feedback mechanism that could also be relevant for this compound homeostasis. pnas.org
Advanced Structural and Mechanistic Studies of this compound Interactions
Understanding the biological function of this compound requires detailed knowledge of its molecular interactions. As a sterol, it likely interacts with proteins and cellular membranes. Advanced structural biology techniques are needed to elucidate these interactions at an atomic level.
Protein Interactions: Identifying and characterizing the proteins that bind to this compound is a key priority. This could include metabolic enzymes, transport proteins, or receptors. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structures of this compound in complex with its binding partners. nih.gov Such studies can reveal the specific amino acid residues involved in the interaction, shedding light on binding affinity and specificity, and guiding the design of molecules that could modulate these interactions. nih.gov
Membrane Interactions: The interaction of steroids with lipid bilayers is crucial for their transport and for modulating membrane properties. acs.org Computational methods, such as molecular dynamics (MD) simulations, have proven powerful in characterizing the orientation, insertion depth, and conformational dynamics of various steroids within membranes. nih.govuni-saarland.denih.gov Applying these in silico techniques to this compound could predict how its specific stereochemistry (the 3α-hydroxyl and 5β-A/B ring fusion) influences its behavior within different types of lipid bilayers, which could in turn affect membrane fluidity, permeability, and the function of membrane-embedded proteins. nih.gov
Development of Enhanced Analytical Techniques for Trace Analysis
This compound is often present at very low concentrations in biological samples, making its detection and quantification a significant analytical challenge. The development of more sensitive and specific analytical methods is crucial for accurately studying its distribution and metabolism.
Current methods for sterol analysis often rely on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov While powerful, future research should focus on enhancing these techniques to achieve lower limits of detection, suitable for trace analysis in complex matrices like plasma or tissue. psu.edursc.org This could involve improved sample preparation and pre-concentration techniques, the development of more efficient ionization sources, or the use of high-resolution mass spectrometry to improve specificity. nih.gov The availability of robust, high-throughput analytical methods will be essential for large-scale studies, such as those in clinical or environmental settings. ohsu.eduyoutube.com
| Analytical Technique Family | Specific Methods | Potential Enhancements for this compound Analysis |
| Chromatography | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | Development of new stationary phases for better separation of steroid isomers. Miniaturization for smaller sample volumes. |
| Mass Spectrometry (MS) | GC-MS, LC-MS, Inductively Coupled Plasma-MS (ICP-MS) | High-Resolution MS for unambiguous identification. Tandem MS (MS/MS) for structural elucidation and quantification. ohsu.edu |
| Spectroscopy | Nuclear Magnetic Resonance (NMR) | High-field NMR for detailed structural analysis of novel metabolites in pure form. cbc-cpc2025.org |
| Immunoassays | ELISA (Enzyme-Linked Immunosorbent Assay) | Development of highly specific antibodies for rapid, high-throughput screening of this compound levels. |
Exploration of this compound's Role in Specific Biological Systems Beyond Mammals
While much of steroid research is focused on mammals, these molecules are ubiquitous across the tree of life. Investigating the presence and function of this compound in non-mammalian organisms could reveal conserved or novel biological roles.
Marine Organisms: The marine environment is a rich source of unique secondary metabolites, including a vast array of steroids from organisms like sponges, corals, and their associated microbes. nih.govmdpi.com Prospecting for this compound and its derivatives in marine invertebrates could uncover novel structures with potent biological activities. nih.govuniv-reunion.fr These organisms often use chemical cues for fundamental processes like finding food, which could involve specific sterols. rsc.org
Plants: Plants synthesize a diverse range of phytosterols (B1254722) that are structurally analogous to cholesterol. Studies have identified numerous steroid compounds in plants, and elicitors like methyl jasmonate can trigger significant changes in steroid metabolic pathways. mdpi.com Investigating whether this compound or its analogues are part of the plant steroid profile, particularly under conditions of stress, could uncover roles in plant defense or development.
Theoretical Predictions for New Bioactive this compound Analogues
Computational chemistry and in silico modeling offer powerful tools to predict the biological activities of new molecules, guiding synthetic efforts toward compounds with desired properties. biointerfaceresearch.comarxiv.org This approach can be applied to this compound to design novel analogues with enhanced or new bioactivities.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this area. nih.govoup.com By building mathematical models that correlate the structural features of a set of molecules with their known biological activities, QSAR can predict the activity of untested compounds. nih.gov For instance, QSAR models have been successfully developed for various steroid classes to predict their binding affinity to receptors. acs.orgcore.ac.uk Future research could involve:
Synthesizing a small library of this compound analogues with modifications at various positions.
Screening these analogues for a specific biological activity (e.g., anti-inflammatory, neuroprotective).
Using the resulting data to build a predictive QSAR model.
Employing the model to virtually screen a much larger library of potential analogues to identify the most promising candidates for synthesis and testing. trjfas.orgmdpi.com
This in silico-guided approach can significantly accelerate the discovery of new bioactive molecules based on the this compound scaffold. mdpi.comscielo.br
Integration of Multi-Omics Data for Comprehensive Pathway Mapping
A holistic understanding of this compound's role in biology can only be achieved by integrating data from multiple "omics" levels. springermedizin.de Systems biology approaches that combine genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive map of its metabolic network and functional relevance. frontiersin.org
By simultaneously measuring changes in genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics) under different physiological or pathological conditions, researchers can build detailed pathway models. mdpi.comnih.gov For example, an integrated multi-omics approach was used to map the role of gut microbiota in progesterone (B1679170) metabolism, identifying key bacterial families and metabolic pathways. biorxiv.org A similar strategy could be applied to:
Identify genes and enzymes whose expression correlates with this compound levels.
Uncover entire metabolic pathways that are co-regulated with this compound synthesis.
Link changes in its pathway to specific cellular phenotypes or disease states.
Tools for pathway-based integration of multi-omics data are becoming increasingly sophisticated, allowing researchers to move from lists of molecules to interpretable biological models. mdpi.com Applying these powerful analytical frameworks will be essential to fully map the complex biology of this compound and its place within the broader metabolic landscape.
Q & A
Q. What are the primary spectroscopic methods for characterizing Epidihydrocholesterin, and how should researchers validate purity?
this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For purity validation, high-performance liquid chromatography (HPLC) with UV detection at 210 nm is recommended. Researchers should report retention times, peak symmetry, and baseline resolution of impurities (>98% purity threshold). Calibration against certified reference materials (CRMs) is critical for accuracy .
Q. What standard protocols exist for synthesizing this compound, and how can yield optimization be systematically approached?
Synthesis often involves cholesterol oxidation followed by regioselective hydrogenation. Key parameters include reaction temperature (60–80°C), catalyst loading (5–10% Pd/C), and solvent polarity (e.g., ethyl acetate/hexane mixtures). Yield optimization requires Design of Experiments (DoE) frameworks to test variables like stoichiometry, reaction time, and inert atmosphere conditions. Replicate trials (n ≥ 3) and ANOVA analysis are essential to identify significant factors .
Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?
Use cell lines with validated cholesterol metabolism pathways (e.g., HepG2 or RAW 264.7 macrophages). Include positive controls (e.g., simvastatin for cholesterol inhibition) and negative controls (vehicle-only treatments). Dose-response curves (0.1–100 µM) with 48–72 hr exposure periods are standard. Measure outcomes like LDL uptake (fluorescence assays) or inflammatory markers (ELISA for TNF-α/IL-6). Normalize data to cell viability (MTT assay) .
Advanced Research Questions
Q. How can contradictory data on this compound’s oxidative stability be resolved across studies?
Discrepancies often arise from differences in storage conditions (e.g., light exposure, oxygen levels) or analytical methods. Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) with periodic sampling. Compare degradation products via LC-MS and employ kinetic modeling (Arrhenius equation) to extrapolate shelf-life. Systematic reviews with meta-analysis of existing datasets can clarify confounding variables .
Q. What advanced computational strategies are suitable for predicting this compound’s interactions with lipid membranes?
Molecular dynamics (MD) simulations using force fields like CHARMM36 or Martini are recommended. Parameterize the compound’s structure with quantum mechanical calculations (DFT at B3LYP/6-31G* level). Analyze membrane insertion energetics, lateral diffusion coefficients, and hydrogen-bonding patterns with phospholipid headgroups. Validate predictions experimentally using surface plasmon resonance (SPR) or neutron scattering .
Q. How should researchers address reproducibility challenges in this compound’s enzymatic inhibition assays?
Standardize enzyme sources (e.g., recombinant vs. tissue-extracted), buffer composition (pH 7.4, ionic strength), and pre-incubation times. Use Michaelis-Menten kinetics to calculate IC₅₀ values, ensuring substrate saturation. Report inter-assay variability (CV < 15%) and include internal reference compounds. Collaborative trials across labs can identify protocol-specific biases .
Methodological Frameworks
Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in animal models?
Apply mixed-effects models to account for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) studies. Use non-linear regression for EC₅₀ estimation and Kaplan-Meier survival analysis for longitudinal toxicity data. Power analysis (α = 0.05, β = 0.2) should guide sample sizes. Open-source tools like R/Bioconductor or GraphPad Prism are recommended .
Q. How can researchers apply the FINER criteria to evaluate this compound-related hypotheses?
- Feasible : Ensure access to specialized equipment (e.g., GC-MS, cryogenic storage).
- Interesting : Align with gaps in sterol metabolism or atherosclerosis mechanisms.
- Novel : Explore understudied pathways (e.g., epigenetic regulation by oxysterols).
- Ethical : Adhere to NIH guidelines for preclinical models (IACUC approval).
- Relevant : Link to therapeutic applications in metabolic syndromes .
Data Reporting Standards
Q. What metadata is critical for sharing this compound datasets in public repositories?
Include synthesis protocols (CHEMRICHER format), spectral raw data (JCAMP-DX files), and biological assay conditions (MIAME guidelines). Annotate batch-specific variations (e.g., solvent lot numbers). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and deposit in platforms like ChEMBL or MetaboLights .
Q. How should researchers structure supplementary materials for journals focusing on sterol chemistry?
Provide detailed synthetic procedures, NMR/HRMS spectra, and crystallographic data (if available). For biological studies, include raw dose-response tables, statistical code, and ethical approval documents. Follow journal-specific templates (e.g., Medicinal Chemistry Research’s SI guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
